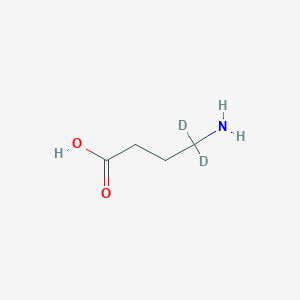
1,3,5-Trimethylbenzene-2,4,6-D3
Descripción general
Descripción
1,3,5-Trimethylbenzene-2,4,6-D3, also known as mesitylene-d3, is a deuterated form of mesitylene. It is a derivative of benzene with three methyl groups symmetrically positioned around the ring. The deuterium atoms replace the hydrogen atoms at the 2, 4, and 6 positions, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethylbenzene-2,4,6-D3 can be synthesized through the deuteration of mesitylene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) and a suitable catalyst to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trimethylbenzene-2,4,6-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimesic acid (benzene-1,3,5-tricarboxylic acid) using strong oxidizing agents like nitric acid.
Substitution: Bromination of this compound with bromine (Br2) yields mesityl bromide (1-bromo-2,4,6-trimethylbenzene).
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) or trifluoroperacetic acid (CF3CO3H) under acidic conditions.
Substitution: Bromine (Br2) in the presence of a catalyst or under UV light.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Trimesic acid (C9H6O6).
Substitution: Mesityl bromide (C9H11Br).
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1,3,5-Trimethylbenzene-2,4,6-D3 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterated compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Chemical Synthesis: It serves as a precursor for the synthesis of other deuterated compounds and fine chemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Environmental Studies: It is employed in studies related to the degradation and environmental impact of aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethylbenzene-2,4,6-D3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways, influencing their activity and function.
Pathways: It participates in oxidation-reduction reactions, substitution reactions, and other chemical processes, affecting the overall chemical environment.
Comparación Con Compuestos Similares
1,3,5-Trimethylbenzene-2,4,6-D3 is unique due to its deuterated nature, which distinguishes it from other similar compounds:
1,3,5-Trimethylbenzene (Mesitylene): The non-deuterated form, commonly used in organic synthesis and as a solvent.
1,2,4-Trimethylbenzene (Pseudocumene): An isomer with different methyl group positions, used in the production of chemicals and as a solvent.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with distinct properties and applications in chemical synthesis.
The deuterated form, this compound, offers advantages in NMR spectroscopy and other research applications due to its unique isotopic composition.
Propiedades
IUPAC Name |
1,3,5-trideuterio-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i4D,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZEENZYGFFBQ-WVALGTIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])C)[2H])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


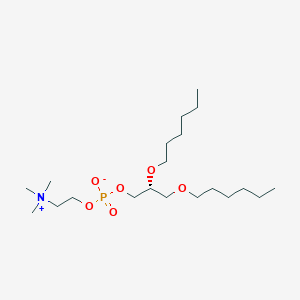
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)

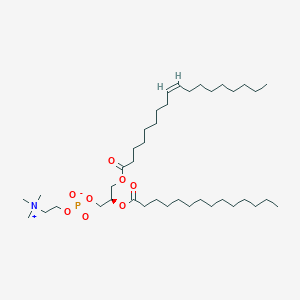

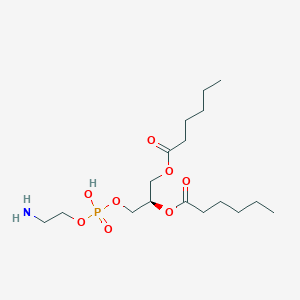

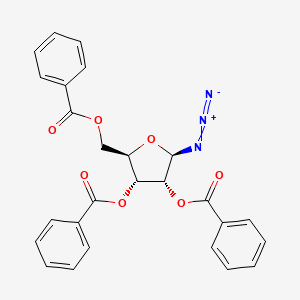
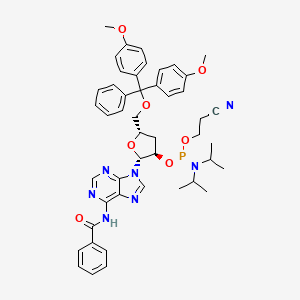
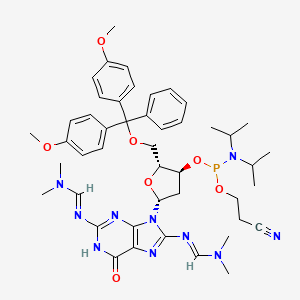
![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)

